An In-Depth Technical Guide to KF21213: A Selective Adenosine A2A Receptor Antagonist
An In-Depth Technical Guide to KF21213: A Selective Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of KF21213, a potent and highly selective antagonist for the adenosine A2A receptor. KF21213, also known by its chemical name (E)-8-(2,3-dimethyl-4-methoxystyryl)-1,3,7-trimethylxanthine, has been investigated as a valuable research tool, particularly as a radioligand for Positron Emission Tomography (PET) to map the distribution and density of adenosine A2A receptors in the central nervous system.
Chemical Structure and Properties
KF21213 is a xanthine derivative with the molecular formula C19H22N4O3 and a CAS Registry Number of 155271-17-3. Its structure is characterized by a trimethylxanthine core, similar to caffeine, with a substituted styryl group at the 8-position.
Quantitative Data: Binding Affinity and Selectivity
KF21213 exhibits high affinity for the adenosine A2A receptor and remarkable selectivity over the adenosine A1 receptor. This high selectivity is a key characteristic that makes it a superior radioligand for PET imaging studies targeting the A2A receptor.
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| KF21213 | Adenosine A2A | 3.0 nM | [1] |
| KF21213 | Adenosine A1 | > 10,000 nM | [1] |
Table 1: In Vitro Binding Affinity of KF21213 for Adenosine Receptors.
In vivo studies in mice using [11C]KF21213 have demonstrated its high specific uptake in the striatum, a brain region rich in adenosine A2A receptors, compared to regions with low receptor density like the cerebellum.
| Brain Region Ratio | Uptake Ratio at 60 min post-injection | Reference |
| Striatum / Cortex | 8.6 | [1] |
| Striatum / Cerebellum | 10.5 | [1] |
Table 2: In Vivo Uptake Ratios of [11C]KF21213 in Mouse Brain.
Experimental Protocols
Synthesis of (E)-8-(2,3-dimethyl-4-methoxystyryl)-1,3,7-trimethylxanthine (KF21213)
The synthesis of KF21213 and related styrylxanthine derivatives typically involves a condensation reaction between a xanthine precursor and a substituted benzaldehyde. A general synthetic approach is outlined below.
Detailed Methodology: While the exact, detailed industrial synthesis protocol for KF21213 is proprietary, analogous syntheses of (E)-8-(3-chlorostyryl)caffeine derivatives have been published, providing a methodological basis. These typically involve the palladium-catalyzed Heck reaction between 8-bromocaffeine and the corresponding substituted styrene. The reaction is generally carried out in a high-boiling polar aprotic solvent such as DMF, in the presence of a base like triethylamine. Purification is achieved through standard chromatographic techniques.
Radiolabeling of KF21213 with Carbon-11
For its use as a PET tracer, the N7-methyl group of KF21213 is labeled with carbon-11 ([11C]). This is typically achieved by reacting the desmethyl precursor with [11C]methyl iodide or [11C]methyl triflate.
Detailed Methodology:
-
Precursor Synthesis: The N7-desmethyl precursor, (E)-8-(2,3-dimethyl-4-methoxystyryl)-1,3-dimethylxanthine, is synthesized.
-
[11C]Methyl Iodide Production: [11C]CO2 produced from a cyclotron is converted to [11C]CH4, which is then reacted with iodine to form [11C]CH3I.
-
Radiolabeling Reaction: The desmethyl precursor is dissolved in a suitable solvent (e.g., DMF) and reacted with [11C]CH3I in the presence of a base (e.g., NaOH or K2CO3) at an elevated temperature.
-
Purification: The resulting [11C]KF21213 is purified using high-performance liquid chromatography (HPLC).
-
Formulation: The purified radiotracer is formulated in a physiologically compatible solution for injection.
In Vivo PET Imaging Protocol with [11C]KF21213 in Rats
The following provides a general protocol for conducting a PET imaging study in rats to assess adenosine A2A receptor occupancy.
Detailed Methodology:
-
Animal Handling: Male Sprague-Dawley rats are anesthetized using isoflurane (e.g., 2-3% for maintenance). Body temperature is maintained using a heating pad. A catheter is placed in the lateral tail vein for radiotracer injection.
-
Radiotracer Administration: A bolus of [11C]KF21213 (typically 18.5-37 MBq) is injected intravenously.
-
PET Data Acquisition: A dynamic PET scan is acquired for 60 to 90 minutes.
-
Image Reconstruction and Analysis: PET images are reconstructed using standard algorithms. Regions of interest (ROIs) are drawn on the striatum, cortex, and cerebellum. Time-activity curves (TACs) for each ROI are generated to quantify the uptake of the radiotracer over time.
-
Blocking Studies (for specificity): To confirm specific binding, a separate cohort of animals can be pre-treated with a non-radioactive A2A receptor antagonist before the injection of [11C]KF21213. A significant reduction in striatal uptake would confirm the specificity of the radiotracer binding.
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit. Activation of the receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to the modulation of various cellular functions.
Pathway Description:
-
Ligand Binding: Adenosine binds to the extracellular domain of the adenosine A2A receptor. As an antagonist, KF21213 competitively blocks this binding.
-
G-Protein Activation: Upon adenosine binding, the A2A receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.
-
Protein Kinase A Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA are now active.
-
Downstream Phosphorylation: Activated PKA phosphorylates various downstream target proteins, including the cAMP response element-binding protein (CREB).[2][3][4]
-
Gene Transcription: Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on the DNA, thereby modulating the transcription of specific genes involved in processes such as inflammation, neurotransmission, and cell survival.[2][3][4]
This detailed technical guide provides a solid foundation for researchers and professionals working with KF21213. Its high selectivity for the adenosine A2A receptor, coupled with its suitability for PET imaging, makes it an invaluable tool for studying the role of this receptor in health and disease.
References
- 1. Carbon-11-labeled KF21213: a highly selective ligand for mapping CNS adenosine A(2A) receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Essential Role of Angiogenesis in Adenosine 2A Receptor Deficiency-mediated Impairment of Wound Healing Involving c-Ski via the ERK/CREB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optogenetic activation of intracellular adenosine A2A receptor signaling in hippocampus is sufficient to trigger CREB phosphorylation and impair memory - PMC [pmc.ncbi.nlm.nih.gov]
